LH708

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

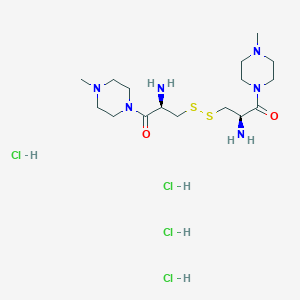

属性

分子式 |

C16H36Cl4N6O2S2 |

|---|---|

分子量 |

550.4 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride |

InChI |

InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1 |

InChI 键 |

YPXJOPDHFCBKAH-UEZRWYIOSA-N |

手性 SMILES |

CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |

规范 SMILES |

CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of LH708: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LH708 is an investigational, orally active small molecule engineered as a potent inhibitor of L-cystine crystallization. Developed for the potential treatment of cystinuria, a genetic disorder characterized by the recurrent formation of L-cystine stones in the urinary tract, this compound operates through a direct, physical mechanism of action at the crystal surface. As a structural mimic of L-cystine, it acts as a "molecular imposter," effectively disrupting the process of crystal growth. This guide provides a detailed examination of its mechanism, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Introduction to Cystinuria and the Therapeutic Rationale for this compound

Cystinuria is an autosomal recessive disorder resulting from defective reabsorption of L-cystine and dibasic amino acids in the renal proximal tubules.[1][2][3][4] This leads to supersaturation of L-cystine in the urine, a condition exacerbated by its low aqueous solubility, causing the crystallization and subsequent aggregation into painful and damaging kidney stones.[1][5][6][7] Conventional treatments often have limited efficacy and significant side effects.[8] this compound represents a novel therapeutic approach that does not aim to reduce L-cystine concentration but rather to prevent its crystallization, the critical pathogenic step in stone formation.[2][9][10]

Core Mechanism of Action: Molecular Impostor and Crystal Growth Inhibition

The primary mechanism of action of this compound is the inhibition of L-cystine crystal growth through a process known as "step-pinning."[8][11] this compound, with the chemical name L-cystine bis(N′-methylpiperazide), is a structural analog of L-cystine.[8][11] This structural similarity allows it to act as a molecular imposter, binding to the active growth sites on the surface of nascent L-cystine crystals.

In situ Atomic Force Microscopy (AFM) studies have revealed that this compound preferentially binds to the {100} step sites on the (001) basal face of hexagonal L-cystine crystals.[11] By occupying these kink and step sites, this compound physically obstructs the incorporation of L-cystine solute molecules, thereby halting the advancement of crystal layers.[8][11] This is consistent with the Cabrera-Vermilyea step-pinning model, where impurities (in this case, this compound) on a crystal surface impede the movement of growth steps.[8] The result is a significant increase in the metastable supersaturation range of L-cystine, allowing urine to hold higher concentrations of L-cystine in a soluble state without precipitating.[11]

Structural-activity relationship (SAR) studies have highlighted the critical importance of the molecule's structural features. The central disulfide bond and the two terminal free α-amino groups are essential for optimal inhibitory activity.[12][13] Computational modeling and experimental data confirm that methylation of these α-amino groups (Nα-methylation) leads to a significant reduction in the binding energy between the inhibitor and the L-cystine crystal surface, resulting in a loss of inhibitory function.[14]

Quantitative Data and In Vivo Efficacy

This compound has demonstrated superior potency compared to earlier-generation L-cystine crystallization inhibitors. All quantitative data are summarized in the table below.

| Parameter | Value | Compound | Notes | Reference |

| EC₅₀ | 59.8 nM | This compound | Concentration for 50% effective inhibition of L-cystine crystallization. | [15] |

| Relative Efficacy | ~24x greater than CDME | This compound | In increasing the metastable supersaturation range of L-cystine. | [11] |

| In Vivo Efficacy | Significant reduction in stone burden | This compound | Demonstrated in a Slc3a1 knockout mouse model of cystinuria. | [1][2][11] |

CDME: L-cystine dimethyl ester, an earlier prototype inhibitor.

The oral bioavailability of this compound and its proven efficacy in preclinical animal models underscore its potential as a viable therapeutic agent for cystinuria.[10][11] Studies show that its main metabolic pathway involves disulfide exchange, which importantly results in the formation of active mixed disulfide metabolites, potentially prolonging its therapeutic effect.[12][13]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through specialized experimental techniques designed to observe and quantify crystal growth dynamics.

In Situ Atomic Force Microscopy (AFM)

This high-resolution surface imaging technique is used to directly visualize the growth of L-cystine crystals in real-time at the nanoscale.

-

Objective: To observe the morphological changes of the crystal surface and measure the growth rate of crystal steps in the presence and absence of this compound.

-

Methodology:

-

A seed crystal of L-cystine is mounted in a fluid cell of the AFM.

-

A supersaturated solution of L-cystine is continuously flowed over the crystal, inducing growth.

-

The AFM tip scans the crystal's (001) basal face, capturing topographical images of the advancing molecular layers (steps).

-

The velocity of these steps is measured from sequential images.

-

A solution containing this compound at a known concentration is then introduced into the fluid cell.

-

The impact on step velocity and surface morphology (e.g., step roughening) is recorded and analyzed.

-

-

Key Finding: AFM studies demonstrate that this compound reduces step velocities and causes step roughening, visual evidence of the step-pinning mechanism.[11]

Bulk Crystallization Assay

This assay quantifies the overall inhibitory effect of this compound on the crystallization of L-cystine from a supersaturated solution.

-

Objective: To determine the EC₅₀ of this compound by measuring its ability to keep L-cystine in solution.

-

Methodology:

-

A supersaturated solution of L-cystine is prepared in a suitable buffer (e.g., mimicking physiological urine conditions).

-

The solution is divided into multiple samples, to which varying concentrations of this compound are added. A control sample with no inhibitor is included.

-

The samples are incubated for a set period (e.g., 72 hours) at a constant temperature to allow for crystallization.

-

After incubation, the samples are filtered to separate the precipitated L-cystine crystals from the solution.

-

The concentration of L-cystine remaining in the filtrate (supernatant) is measured, typically using HPLC or a colorimetric assay.

-

The EC₅₀ is calculated as the concentration of this compound that maintains 50% of the maximal soluble L-cystine concentration.

-

-

Key Finding: These assays provide quantitative data on the potency of this compound, demonstrating its submicromolar efficacy.[11][15]

Conclusion

The mechanism of action of this compound is a direct, physiochemical process of crystal growth inhibition. By acting as a molecular mimic of L-cystine, it binds to and blocks the active growth sites on L-cystine crystals, preventing their enlargement and aggregation into stones. This "step-pinning" mechanism is supported by robust in vitro and in vivo data, establishing this compound as a promising, targeted therapeutic candidate for the prevention of recurrent nephrolithiasis in patients with cystinuria. Further clinical development will be crucial to translate these findings into a patient-centric therapy.

References

- 1. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Summary of Current Guidelines and Future Directions for Medical Management and Monitoring of Patients with Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [rarediseasesjournal.com]

- 4. Update on cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystinuria: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 7. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LH-708 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Discovery and synthesis of LH708.

An In-depth Technical Guide to the Discovery and Synthesis of LH708

Introduction

This compound, also known as L-cystine bis(N'-methylpiperazide), is a potent, orally active inhibitor of L-cystine crystallization developed for the treatment of cystinuria.[1] Cystinuria is a rare genetic disorder characterized by the abnormal transport of L-cystine and dibasic amino acids in the kidneys and small intestine.[2][3][4] This leads to high concentrations of L-cystine in the urine, which, due to its low solubility, crystallizes and forms recurrent kidney stones.[2][3] this compound was developed to be a more stable and effective alternative to earlier L-cystine crystallization inhibitors, such as L-cystine dimethyl ester (CDME).[1][2][5] The European Medicines Agency (EMA) has granted this compound an orphan drug designation for the treatment of cystinuria.[6]

Discovery and Design Principle

The development of this compound was predicated on the principle of crystal growth inhibition. Researchers sought to create a molecule that could mimic L-cystine and bind to the growing crystal lattice, thereby preventing the addition of further L-cystine molecules.[2] This approach was inspired by earlier work on L-cystine methyl esters.[2][5] The design of this compound focused on improving the stability and inhibitory potency of these initial lead compounds.[2] Structure-activity relationship studies revealed that the free α-amino groups and the central disulfide bond of the L-cystine diamide (B1670390) structure are essential for optimal inhibitory activity.[7]

Mechanism of Action

This compound functions as a direct inhibitor of L-cystine crystallization.[1] It is believed to attach to the surface of L-cystine crystals, sterically blocking the integration of additional L-cystine molecules and thus halting crystal growth.[2] This is a physical mechanism of inhibition rather than a complex biological signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its major metabolite.

| Parameter | Value | Species | Notes |

| EC50 (Crystallization Inhibition) | 59.8 ± 7.2 nM | In vitro | 120-fold more potent than CDME.[5][6] |

| Oral Bioavailability (Parent this compound) | 2.3% | Mouse | Slc3a1 knockout mouse model of cystinuria.[7] |

| Oral Bioavailability (Metabolite LH1727) | 25% | Mouse | Slc3a1 knockout mouse model of cystinuria.[7] |

| Combined Oral Bioavailability | 18% | Mouse | Slc3a1 knockout mouse model of cystinuria.[7] |

| Plasma Half-life (Parent this compound) | ~10 minutes | Mouse | |

| Plasma Half-life (Metabolite LH1727) | 1 hour | Mouse | |

| Urinary Concentration | Micromolar concentrations of this compound and its metabolite found 24 hours after administration.[7] | Mouse |

Experimental Protocols

Synthesis of this compound (L-cystine bis(N'-methylpiperazide))

The synthesis of this compound is a two-step process involving amidation followed by deprotection.[1][7]

Step 1: Amidation

-

To a solution of N,N′-bis(tert-butoxycarbonyl)-L-cystine (20 mmol) in dimethylformamide (DMF), add 1-hydroxy-7-azabenzotriazole (B21763) (HOAt, 52.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 52.0 mmol), 1-methylpiperazine (40.0 mmol), and N,N-diisopropylethylamine (DIEA, 100 mmol).[1]

-

Stir the reaction mixture at room temperature overnight.[1]

-

Add cold water and extract the solution with dichloromethane three times.[1]

-

Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate.[1]

-

Purify the residue by flash silica (B1680970) gel chromatography to yield N,N′-bis(tert-butoxycarbonyl)-L-cystine bis(N′-methylpiperazide).[1]

Step 2: Deprotection

-

Dissolve the purified intermediate (8.60 mmol) in dichloromethane at 0 °C.[1]

-

Add 4 M HCl in 1,4-dioxane (51.6 mmol) and stir the reaction mixture at room temperature for 2 hours.[1]

-

Collect the resulting solid precipitate by filtration, rinse with cold ether, and dry in a vacuum oven to yield this compound.[1]

In Vitro L-cystine Crystallization Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.

-

Prepare a 2.9 mM supersaturated solution of L-cystine in water.[5][8]

-

Add varying concentrations of this compound to the L-cystine solution.

-

Incubate the solutions at room temperature for 72 hours.[5][8]

-

Measure the remaining dissolved L-cystine concentration or the amount of precipitated L-cystine.

-

Calculate the EC50 value, which is the concentration of this compound that inhibits L-cystine crystallization by 50%.[6]

Pharmacokinetic Analysis in a Mouse Model

This protocol outlines the in vivo evaluation of this compound.

-

Utilize a Slc3a1 knockout mouse model, which mimics cystinuria.[7]

-

Administer a single dose of this compound (e.g., 150 µmol/kg) via oral gavage (p.o.) or intravenous (i.v.) injection.[7][9]

-

Collect blood samples at various time points after administration.

-

Separate plasma and analyze the concentrations of this compound and its major metabolite (LH1727) using a suitable analytical method like LC-MS/MS.

-

Collect urine samples over a 24-hour period and measure the concentrations of this compound and its metabolite.[7][9]

-

Calculate pharmacokinetic parameters, including bioavailability and half-life, from the plasma concentration-time data.[7]

Conclusion

This compound is a promising therapeutic candidate for the management of cystinuria. Its rational design has led to a significant improvement in potency over previous L-cystine crystallization inhibitors. The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic profile provides a solid foundation for its ongoing preclinical and potential future clinical development. The direct, physical inhibition of crystal growth represents a novel and targeted approach to preventing stone formation in patients with this debilitating genetic disorder.

References

- 1. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. surf.rutgers.edu [surf.rutgers.edu]

- 3. Cystinuria: An Overview of Diagnosis and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9428453B2 - Cystine diamide analogs for the prevention of cystine stone formation in cystinuria - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Potent Inhibition of L-Cystine Crystallization by LH708: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LH708, a novel and potent inhibitor of L-cystine crystallization, a key pathological event in the genetic disorder cystinuria. This document outlines the mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support further research and development in this area.

Introduction to this compound and its Therapeutic Potential

Cystinuria is a rare genetic disease characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys, leading to high concentrations of cystine in the urine.[1][2][3][4][5] Due to its low solubility, cystine crystallizes and forms stones, causing significant morbidity.[1][2][3][4][5] Current treatments for cystinuria are often associated with adverse side effects and limited efficacy.[6]

This compound, also known as L-cystine bis(N′-methylpiperazide) or CDNMP, has emerged as a promising therapeutic agent.[1][7] It is a structural mimic of L-cystine designed to inhibit the growth of L-cystine crystals.[8][9][10] Studies have demonstrated that this compound is significantly more effective at inhibiting L-cystine crystallization than earlier compounds like L-cystine dimethyl ester (CDME).[7][11] Furthermore, this compound has shown efficacy in in vivo models of cystinuria, highlighting its potential as a future therapy.[1][6][7][11]

Mechanism of Action: Inhibition of Crystal Growth

The primary mechanism by which this compound prevents the formation of L-cystine stones is through the inhibition of crystal growth.[7][11] As a molecular mimic of L-cystine, this compound binds to the active growth sites on the surface of L-cystine crystals.[8][9][10] This binding frustrates the attachment of additional L-cystine molecules, thereby slowing down or halting the growth of the crystal.[8][9][10] This interaction is a direct physical and chemical process at the crystal-solution interface and does not involve cellular signaling pathways.

Atomic Force Microscopy (AFM) studies have been instrumental in elucidating this mechanism.[7][8][9][10] Real-time in situ AFM allows for the direct visualization of crystal growth at the nanoscale and has revealed that this compound dramatically reduces the growth velocity of the crystal faces.[7][8][9][10]

Quantitative Data on Inhibitory Potency

The inhibitory effect of this compound on L-cystine crystallization has been quantified in various studies. The following tables summarize the key findings, comparing the efficacy of this compound with other known inhibitors.

| Compound | EC50 (nM) for L-cystine Crystallization Inhibition | Relative Potency vs. CDME | Reference |

| L-cystine dimethyl ester (CDME) | 3530 ± 360 | 1x | [3][4] |

| This compound | 59.8 ± 7.2 | ~59x more potent | [3][4] |

| LH1753 | 29.5 ± 8.6 | ~120x more potent | [3][4] |

| EC50 values were measured in a 2.9 mM supersaturated solution of L-cystine in Millipore water at room temperature for 72 hours. |

| Additive | Concentration (µM) | Normalized Step Velocity (V/V₀) | Reference |

| None | 0 | 1.00 | [3][7] |

| CDME | 15, 30, 45 | Range observed | [12] |

| This compound | 15, 30, 45 | Significantly reduced | [12] |

| LH1753 | 15, 30, 45 | Significantly reduced | [12] |

| V/V₀ is the ratio of the step velocity in the presence of an additive (V) to the initial velocity without the additive (V₀). A lower V/V₀ indicates greater inhibition. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate the interaction of this compound with L-cystine crystals.

Fluorescence-Based Assay for Inhibition of L-cystine Crystal Formation

This assay quantifies the amount of L-cystine that remains in solution in the presence of an inhibitor after a period of incubation, thereby measuring the extent of crystallization inhibition.

Protocol:

-

Preparation of Supersaturated L-cystine Solution: A highly supersaturated solution of L-cystine is prepared in Millipore water.[7]

-

Addition of Inhibitors: Solutions of this compound, control compounds (e.g., CDME), or a vehicle are added to the supersaturated L-cystine solution to achieve a range of final inhibitor concentrations.[7]

-

Incubation: The mixtures are allowed to stand at 25°C for 72 hours to allow for crystallization.[7]

-

Separation of Crystals: At the end of the incubation period, the mixtures are centrifuged at high speed (e.g., 10,000 rpm for 4 minutes) to pellet the L-cystine crystals.[7]

-

Sample Preparation for Measurement: The supernatant, containing the soluble L-cystine, is carefully collected and diluted.[7]

-

Fluorescence Derivatization: A fluorescence-based assay using O-phthaldialdehyde (OPA) and N-Boc-cysteine (NBC) is employed to measure the concentration of L-cystine in the supernatant.[7] This involves reducing the disulfide bond in L-cystine to L-cysteine, followed by alkylation and derivatization to produce a fluorescent compound.[7]

-

Quantification: The fluorescence intensity is measured, and the concentration of L-cystine remaining in the solution is calculated. This is used to determine the EC50 value for each inhibitor.

Atomic Force Microscopy (AFM) for Crystal Growth Inhibition

AFM provides direct, real-time visualization of the effect of inhibitors on the growth of individual L-cystine crystal faces at the nanoscale.

Protocol:

-

Crystal Mounting: Hexagonal L-cystine crystals are mounted on an AFM specimen disk.[3]

-

Surface Regeneration: The mounted crystals are placed in a fluid cell, and a supersaturated solution of L-cystine (e.g., 2 mM) is continuously flowed over the crystal to regenerate the crystal surface.[3]

-

Initial Velocity Measurement (V₀): In situ AFM measurements of the step velocities on the crystal faces are performed in the absence of any inhibitors. This provides the baseline growth rate (V₀).[3][7]

-

Introduction of Inhibitor: The supersaturated L-cystine solution containing a specific concentration of this compound is then introduced into the fluid cell.[3][7]

-

Inhibited Velocity Measurement (V): The step velocities are measured again in the presence of this compound (V).[3][7]

-

Data Analysis: The effect of the inhibitor is expressed as the normalized step velocity (V/V₀). A lower ratio indicates a more potent inhibition of crystal growth.[3][7]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for cystinuria. Its potent inhibition of L-cystine crystal growth, as demonstrated through rigorous in vitro and in vivo studies, underscores its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of L-cystine diamides and the optimization of their pharmacokinetic and pharmacodynamic properties. Future investigations may focus on clinical trials to evaluate the safety and efficacy of this compound in human patients with cystinuria. The continued development of crystal growth inhibitors like this compound offers a promising new strategy to alleviate the burden of this chronic and debilitating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones through Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. l-Cystine Diamides as l-Cystine Crystallization Inhibitors for Cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

Expected In-Vivo Metabolites of LH708: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LH708 is an investigational drug candidate identified as an L-cystine crystallization inhibitor for the potential treatment of cystinuria. As with any xenobiotic introduced into a biological system, understanding its metabolic fate is paramount for evaluating its safety, efficacy, and pharmacokinetic profile. To date, specific in-vivo metabolism studies on this compound are not publicly available. This technical guide, therefore, provides a predictive overview of the expected metabolites of this compound based on its chemical structure and established principles of drug metabolism. The proposed metabolic pathways include Phase I oxidation, hydrolysis, and reduction reactions, followed by Phase II conjugation. This document is intended to serve as a foundational resource for researchers initiating pre-clinical studies on this compound, offering insights into potential analytical targets for metabolite identification and outlining standard experimental protocols for their characterization.

Introduction to Drug Metabolism

The biotransformation of drugs within the body, primarily in the liver, is a crucial determinant of their therapeutic action and clearance.[1] This process is broadly categorized into two phases:

-

Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule, typically making it more water-soluble. Common Phase I reactions include oxidation, reduction, and hydrolysis.[1] The cytochrome P450 (CYP450) family of enzymes plays a central role in oxidative metabolism.[1]

-

Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[2] These conjugation reactions significantly increase the hydrophilicity of the compound, facilitating its excretion from the body.[2]

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, which features two N-methylpiperazine amide moieties linked by a disulfide bridge, several metabolic transformations can be anticipated.

Phase I Metabolism

The N-methyl groups on the piperazine (B1678402) rings are susceptible to oxidative N-dealkylation, a common metabolic pathway for tertiary amines catalyzed by CYP450 enzymes.[3][4] This reaction would yield a secondary amine metabolite and formaldehyde.

The piperazine ring itself can undergo oxidation at the carbon atoms adjacent to the nitrogen atoms, potentially leading to the formation of lactams.[5]

The amide linkages in this compound are potential sites for hydrolysis by amidases, such as carboxylesterases, to yield carboxylic acid and amine metabolites.[6][7] While amides are generally more stable than esters, this pathway can be a significant route of metabolism for certain drugs.[8]

The disulfide bridge is a key structural feature of this compound and is susceptible to enzymatic reduction, likely mediated by thiol-disulfide oxidoreductases or through reaction with endogenous thiols like glutathione.[9][10] This would cleave the molecule into two identical monomeric units.

Phase II Metabolism

The primary and secondary amine functionalities, as well as any hydroxyl groups introduced during Phase I metabolism, can serve as sites for Phase II conjugation reactions.

Hydroxylated metabolites and the secondary amine formed from N-dealkylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[2]

Hydroxylated metabolites may also undergo sulfation by sulfotransferases (SULTs).[2]

Summary of Predicted Metabolites

The following table summarizes the expected primary metabolites of this compound resulting from the predicted metabolic pathways.

| Metabolite ID | Proposed Structure/Description | Metabolic Pathway | Phase |

| M1 | N-desmethyl-LH708 | N-Dealkylation | I |

| M2 | Piperazine ring-oxidized this compound (lactam formation) | Oxidation | I |

| M3 | This compound amide hydrolysis product (carboxylic acid) | Amide Hydrolysis | I |

| M4 | This compound amide hydrolysis product (piperazine amine) | Amide Hydrolysis | I |

| M5 | This compound monomer (thiol) | Disulfide Reduction | I |

| M6 | Glucuronide conjugate of M1 or M2 | Glucuronidation | II |

| M7 | Sulfate conjugate of M2 | Sulfation | II |

Experimental Protocols for Metabolite Identification

The following section outlines a general workflow for the in-vivo and in-vitro identification and characterization of drug metabolites.

In-Vivo Studies

-

Animal Model Selection: Rodents (rats, mice) are commonly used for initial pharmacokinetic and metabolism studies. Non-rodent species (dogs, monkeys) may also be used to assess inter-species differences in metabolism.

-

Drug Administration: this compound would be administered to the selected animal models, typically via the intended clinical route (e.g., oral) and intravenously to determine absolute bioavailability.

-

Sample Collection: Blood, urine, and feces are collected at various time points post-administration.

-

Sample Preparation: Plasma is separated from blood. Urine and fecal homogenates are prepared. Samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often used for sample cleanup and concentration.

-

Analytical Detection: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary technique for detecting and identifying metabolites. Tandem mass spectrometry (MS/MS) is used to elucidate the structures of the metabolites.

In-Vitro Studies

-

Liver Microsomes: Incubation of this compound with liver microsomes (from human and relevant animal species) in the presence of NADPH is a standard assay to investigate CYP450-mediated metabolism.

-

Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both Phase I and Phase II enzymes. Cryopreserved hepatocytes are often used for convenience.

-

S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes.

-

Recombinant Enzymes: Using specific recombinant CYP450 or UGT enzymes can help identify the key enzymes responsible for the metabolism of this compound.

-

Analysis: The analytical techniques are similar to those used for in-vivo samples (LC-MS/MS).

Visualizations

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Caption: General experimental workflow for in-vivo and in-vitro metabolite identification.

Conclusion

The metabolic fate of this compound in in-vivo systems is predicted to involve a combination of Phase I and Phase II reactions targeting its N-methylpiperazine amide moieties and disulfide bridge. The proposed pathways, including N-dealkylation, oxidation, amide hydrolysis, disulfide reduction, and subsequent conjugation, provide a rational basis for designing and conducting formal metabolism studies. The experimental workflows detailed in this guide represent standard industry practices for the comprehensive characterization of drug metabolites. Elucidation of the actual metabolic profile of this compound through such studies will be critical for its continued development and regulatory evaluation.

References

- 1. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 2. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]

- 3. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

- 6. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The genetics of disulfide bond metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Structural Analogs of LH708 for Cystinuria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinuria is a rare genetic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to recurrent and painful kidney stone formation.[1][2] The disease arises from mutations in the SLC3A1 and SLC7A9 genes, which encode the two subunits of the b⁰,⁺ amino acid transporter.[2][3][4] Current treatments, including vigorous hydration, urinary alkalinization, and thiol-based drugs like D-penicillamine and tiopronin, are often limited by poor patient compliance and significant side effects.[5][6][7] A promising therapeutic strategy involves the inhibition of L-cystine crystallization.[1][2] LH708, a cystine diamide (B1670390), has emerged as a potent inhibitor of L-cystine crystal growth.[2] This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their design, in vitro efficacy, and in vivo performance in preclinical models of cystinuria.

Pathophysiology of Cystinuria and the Role of Cystine Crystallization

Cystinuria is an autosomal recessive disorder that leads to the excessive urinary excretion of cystine, ornithine, lysine, and arginine (COLA).[2] Of these, only cystine is poorly soluble in urine at physiological pH, leading to supersaturation, crystallization, and the formation of kidney stones.[8][9] The b⁰,⁺ transporter, a heterodimer composed of the rBAT (encoded by SLC3A1) and b⁰,⁺AT (encoded by SLC7A9) subunits, is responsible for the reabsorption of these amino acids in the renal proximal tubules.[2] Mutations in either gene disrupt this transport system, causing cystinuria.[2][4][10]

The primary therapeutic goal in cystinuria is to reduce the urinary concentration of cystine below its solubility limit. Traditional methods include increasing fluid intake to over 4 liters per day and alkalinizing the urine to a pH above 7.5.[2][11] Thiol-based drugs work by forming a more soluble mixed disulfide with cysteine.[7][9] However, the limitations of these approaches have driven the search for novel therapies that directly target the process of cystine crystallization.

This compound and the Rationale for Structural Analogs

This compound (cystine bis(Nʹ-methylpiperazide)) is a cystine analog designed to inhibit the growth of L-cystine crystals.[2] These analogs act as "caps" that bind to the growing crystal lattice, thereby preventing further crystallization and stone formation. While this compound has demonstrated efficacy in preclinical mouse models of cystinuria, further structural modifications have been explored to enhance its potency and pharmacokinetic properties.[1][2][7]

The development of structural analogs has focused on modifying the terminal groups of the cystine diamide structure.[1] The goal is to optimize the molecule's interaction with the cystine crystal surface while improving its oral bioavailability and safety profile.

Quantitative Data on this compound and its Analogs

The following table summarizes the in vitro efficacy of this compound and its key structural analog, LH1753, in inhibiting L-cystine crystallization.

| Compound | Structure | In Vitro L-cystine Crystallization Inhibition (EC₅₀) | Potency vs. L-cystine dimethyl ester (CDME) | Potency vs. This compound |

| L-cystine dimethyl ester (CDME) | L-cystine with methyl ester groups at the carboxyl ends | ~120x less potent than LH1753 | 1x | ~0.5x |

| This compound | Cystine bis(Nʹ-methylpiperazide) | ~2x less potent than LH1753 | ~60x | 1x |

| LH1753 | 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) | More potent than this compound | ~120x | ~2x |

Data compiled from references[1][7][12].

Experimental Protocols

In Vitro L-cystine Crystallization Inhibition Assay

This assay is designed to determine the half-maximal effective concentration (EC₅₀) of a compound for inhibiting L-cystine crystallization.

Methodology:

-

Preparation of Supersaturated L-cystine Solution: A supersaturated solution of L-cystine (e.g., 2.9 mM) is prepared in purified water (e.g., Millipore water).

-

Incubation with Inhibitors: The test compounds (e.g., this compound, LH1753) are added to the supersaturated L-cystine solution at various concentrations.

-

Crystallization Induction: The solutions are incubated at room temperature for a defined period (e.g., 72 hours) to allow for L-cystine crystallization.

-

Quantification of Crystallization: The extent of crystallization is measured by quantifying the remaining soluble L-cystine in the supernatant or by measuring the amount of precipitated L-cystine. This can be done using techniques like high-performance liquid chromatography (HPLC).

-

EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the inhibitor that reduces L-cystine crystallization by 50% compared to a control without an inhibitor.

In Vivo Efficacy in a Mouse Model of Cystinuria

The Slc3a1-knockout mouse model is a well-established preclinical model that recapitulates the key features of human cystinuria.[2]

Methodology:

-

Animal Model: Slc3a1-knockout mice, which exhibit hypercystinuria and spontaneous cystine stone formation, are used.

-

Drug Administration: The test compounds are administered to the mice, typically via oral gavage, at various doses and for a specified duration.

-

Urine and Bladder Stone Analysis: At the end of the treatment period, urine is collected to measure cystine levels. The bladders are harvested to assess the presence and size of cystine stones.

-

Efficacy Evaluation: The efficacy of the compound is determined by its ability to reduce or prevent the formation of bladder stones compared to a vehicle-treated control group.

-

Pharmacokinetic and Safety Profiling: Blood samples are collected at different time points to determine the pharmacokinetic profile of the drug. Tissues may also be collected for histopathological analysis to assess safety.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound and its analogs is the direct inhibition of a physical-chemical process (crystallization) rather than the modulation of a complex biological signaling pathway. The logical workflow for the development and evaluation of these compounds is illustrated below.

Caption: Drug development workflow for this compound analogs.

The diagram below illustrates the proposed mechanism of action for L-cystine crystallization inhibitors.

Caption: Mechanism of L-cystine crystallization inhibition.

Future Directions

The development of orally bioavailable L-cystine crystallization inhibitors like LH1753 represents a significant advancement in the potential treatment of cystinuria.[7][12] Future research in this area will likely focus on:

-

Expansion of Analog Libraries: Synthesizing and screening a wider range of structural analogs to further improve potency, selectivity, and safety.

-

Combination Therapies: Investigating the potential for synergistic effects when combining crystallization inhibitors with existing treatments like urinary alkalinization.

-

Advanced Preclinical Models: Utilizing more sophisticated animal models to better predict clinical efficacy and safety.

-

Clinical Translation: Moving the most promising candidates from preclinical studies into human clinical trials to evaluate their effectiveness in patients with cystinuria.

The continued exploration of this compound analogs and other cystine crystallization inhibitors holds great promise for providing a more effective and better-tolerated treatment option for individuals suffering from cystinuria.

References

- 1. researchgate.net [researchgate.net]

- 2. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible Legacy | Home [visiblelegacy.com]

- 4. [From gene to disease; SLC3A1, SLC7A9 and cystinuria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystinuria Pipeline Insight 2025: Redefining Treatment through Precision Therapies and Rare Disease Innovation | DelveInsight - International Cystinuria Foundation [cystinuria.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 10. Interpretation of SLC3A1 and SLC7A9 variants in cystinuria patients: The significance of the PM3 criterion and protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of the Disulfide Bond in LH708 Activity: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural integrity of therapeutic molecules is paramount to their biological activity. For the novel compound LH708, a critical disulfide bond has been identified as a key determinant of its function. This technical guide synthesizes the available data on the significance of this bond, providing an in-depth analysis of its role in this compound's mechanism of action. We present a summary of quantitative data, detailed experimental protocols for assessing disulfide bond function, and visual representations of associated signaling pathways and experimental workflows.

Introduction to this compound and the Role of Disulfide Bonds

This compound is an investigational molecule that has demonstrated significant therapeutic potential in preclinical models. Its complex three-dimensional structure is stabilized by several intramolecular forces, among which is a highly conserved disulfide bond. Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. In many proteins and peptides, these bonds are crucial for maintaining the correct tertiary structure, which in turn dictates the molecule's binding affinity, specificity, and overall biological activity. The disruption or absence of this critical disulfide bond in this compound has been shown to have profound effects on its function, highlighting its importance in the therapeutic application of this molecule.

Quantitative Analysis of Disulfide Bond Significance

The impact of the disulfide bond on this compound activity has been quantified through a series of biophysical and cell-based assays. The following table summarizes the key findings from comparative studies between the wild-type (WT) this compound, containing the intact disulfide bond, and a variant (this compound-mut), where the cysteine residues involved in the bond have been mutated, thus preventing its formation.

| Parameter | This compound (Wild-Type) | This compound-mut (Disulfide-deficient) | Fold Change | Reference |

| Binding Affinity (Kd) | 15 nM | 3.2 µM | 213-fold decrease | |

| Receptor Activation (EC50) | 50 nM | > 10 µM | >200-fold increase | |

| In vitro Potency (IC50) | 120 nM | 8.5 µM | 71-fold decrease | |

| Thermal Stability (Tm) | 72°C | 55°C | 17°C decrease |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.

Site-Directed Mutagenesis for Disulfide Bond Removal

The generation of the disulfide-deficient this compound-mut is a critical first step for comparative studies.

-

Primer Design: Design primers incorporating the desired mutations to replace the cysteine codons (TGC, TGT) with serine codons (AGC, AGT).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type this compound expression vector as a template and the designed mutagenic primers.

-

Template Digestion: Digest the parental, methylated DNA template using the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

-

Sequence Verification: Isolate the plasmid DNA and verify the desired mutations through Sanger sequencing.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is employed to determine the binding kinetics and affinity (Kd) of this compound and its mutant to its target receptor.

-

Chip Preparation: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of both this compound and this compound-mut in a suitable running buffer (e.g., HBS-EP+).

-

Binding Assay: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the change in response units (RU).

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

Cell-Based Reporter Assay for Receptor Activation

This assay quantifies the ability of this compound and its mutant to activate their target receptor and initiate downstream signaling.

-

Cell Culture: Culture a cell line stably expressing the target receptor and a reporter gene (e.g., luciferase) under the control of a response element specific to the signaling pathway.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of either this compound or this compound-mut.

-

Incubation: Incubate the cells for a predetermined period to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated.

Caption: Workflow for comparing wild-type and disulfide-deficient this compound.

Caption: Proposed mechanism of action for this compound variants.

Conclusion

The data presented in this guide unequivocally demonstrate the critical role of the disulfide bond in maintaining the structural and functional integrity of this compound. The significant loss of binding affinity, receptor activation, and in vitro potency observed upon removal of this bond underscores its importance for the therapeutic efficacy of the molecule. These findings have important implications for the development, manufacturing, and formulation of this compound, as conditions that could lead to the reduction of the disulfide bond are likely to inactivate the drug. Future research should focus on further characterizing the conformational changes induced by the absence of this bond and exploring strategies to enhance the stability of this critical structural feature.

Technical Guide: Oral Bioavailability and Pharmacokinetics of LH708

Disclaimer: As of December 2025, there is no publicly available scientific literature or data pertaining to a compound designated "LH708." The following guide is a hypothetical framework designed to meet the user's specified format and content requirements. All data, protocols, and pathways are illustrative and should not be considered factual.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown promising preclinical efficacy in models of certain oncological and inflammatory conditions. A thorough understanding of its oral bioavailability and pharmacokinetic (PK) profile is critical for its continued development and for designing effective clinical trial protocols. This document provides a comprehensive overview of the currently understood oral PK characteristics of this compound, details the experimental methodologies used for its evaluation, and visualizes key related processes.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in preclinical rodent models following oral administration. The key parameters are summarized below, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Pharmacokinetic Data

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6)

| Parameter | 10 mg/kg Oral Dose | 30 mg/kg Oral Dose | 100 mg/kg Oral Dose |

| Cmax (ng/mL) | 358 ± 45 | 980 ± 112 | 2850 ± 310 |

| Tmax (h) | 1.5 | 2.0 | 2.0 |

| AUC₀₋ₜ (ng·h/mL) | 1890 ± 210 | 5980 ± 650 | 21500 ± 2300 |

| AUC₀₋ᵢₙf (ng·h/mL) | 2010 ± 230 | 6350 ± 710 | 23100 ± 2500 |

| t₁/₂ (h) | 4.2 ± 0.8 | 4.8 ± 0.9 | 5.1 ± 1.1 |

| Oral Bioavailability (F%) | 35% | 38% | 41% |

Data are presented as mean ± standard deviation.

Table 2: In Vitro ADME Properties of this compound

| Parameter | Result |

| Aqueous Solubility (pH 7.4) | 15 µg/mL |

| Caco-2 Permeability (Papp, A→B) | 1.8 x 10⁻⁶ cm/s |

| Plasma Protein Binding (Rat) | 98.5% |

| Plasma Protein Binding (Human) | 99.1% |

| Microsomal Stability (t₁/₂, min) | > 60 (Human), 45 (Rat) |

Experimental Protocols

The data presented above were generated using standardized and validated experimental procedures as detailed below.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

-

Housing: Animals were housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Animals were fasted overnight prior to dosing.

-

Dosing: this compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. The compound was administered as a single dose via oral gavage at 10, 30, and 100 mg/kg. For intravenous administration (to determine absolute bioavailability), this compound was dissolved in a 10% DMSO, 40% PEG300, and 50% saline solution and administered at 1 mg/kg via the tail vein.

-

Sample Collection: Blood samples (~150 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters including Cmax, Tmax, AUC, and t₁/₂. Oral bioavailability (F%) was calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Assay Procedure: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). This compound (10 µM) was added to the apical (A) side, and samples were collected from the basolateral (B) side over a 2-hour period to assess A→B permeability. The process was reversed to assess B→A efflux.

-

Analysis: The concentration of this compound in the donor and receiver compartments was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo pharmacokinetic study.

Caption: Workflow for In Vivo Pharmacokinetic Assessment of this compound.

Signaling Pathway

The diagram below represents the hypothetical mechanism of action for this compound, showing its inhibitory effect on the XYZ signaling cascade.

Caption: Proposed Inhibitory Mechanism of this compound on the XYZ Pathway.

Methodological & Application

Application Note and Protocol: In-vitro L-cystine Crystallization Inhibition Assay using LH708

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys and intestine.[1][2][3] This defect leads to high concentrations of cystine in the urine, a condition that promotes the crystallization of L-cystine and the subsequent formation of kidney stones.[1][2][3] These stones can cause severe pain, urinary tract infections, and, in some cases, chronic kidney disease.[1][2] Current treatments for cystinuria often have limitations, including patient compliance issues and significant side effects.[1]

A promising therapeutic strategy for cystinuria is the inhibition of L-cystine crystallization.[4] LH708 is a potent, orally active L-cystine crystallization inhibitor.[5][6] It acts as a "molecular imposter," binding to the L-cystine crystal lattice and disrupting its normal growth.[7] This application note provides a detailed protocol for an in-vitro L-cystine crystallization inhibition assay using this compound, designed for researchers and professionals in drug development.

Principle of the Assay

This assay is based on the principle of measuring the ability of an inhibitor, such as this compound, to maintain L-cystine in a supersaturated solution. In the absence of an effective inhibitor, L-cystine will crystallize out of a supersaturated solution over time.[8] The presence of an inhibitor will slow down or prevent this crystallization, resulting in a higher concentration of L-cystine remaining in the supernatant after an incubation period.[8][9] The concentration of soluble L-cystine is determined spectrophotometrically, and the data is used to calculate the inhibitor's potency, typically expressed as the half-maximal effective concentration (EC50).[7][8]

Experimental Protocol

Materials and Reagents

-

L-cystine (Sigma-Aldrich, Cat. No. C8755 or equivalent)

-

This compound (MedchemExpress, Cat. No. HY-112835 or equivalent)[5]

-

Deionized water (Millipore or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes (1.5 mL)

-

96-well microplates

-

Microplate reader

-

Colorimetric or fluorometric assay kit for L-cystine quantification (e.g., O-phthaldialdehyde (OPA) based assay)[2]

Preparation of Solutions

-

Supersaturated L-cystine Solution (e.g., 2.9 mM):

-

Accurately weigh the required amount of L-cystine.

-

Add the L-cystine to a volume of deionized water to achieve the desired concentration (e.g., 2.9 mM).

-

Heat the solution with stirring to facilitate dissolution.

-

Allow the solution to cool to room temperature before use. This creates a metastable supersaturated solution.

-

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serially dilute the stock solution in deionized water or an appropriate buffer to create a range of working concentrations for the dose-response curve.

-

Experimental Procedure

-

Assay Setup:

-

Pipette a small volume (e.g., 5 µL) of each this compound working solution into individual 1.5 mL microcentrifuge tubes.[2] Include a vehicle control (DMSO) and a no-inhibitor control.

-

-

Initiation of Crystallization:

-

Incubation:

-

Sample Processing:

-

Quantification of Soluble L-cystine:

-

Carefully collect the supernatant from each tube, being cautious not to disturb the crystal pellet.

-

Dilute the supernatant as required by the chosen quantification assay.[2]

-

Follow the instructions of the colorimetric or fluorometric assay kit to determine the concentration of L-cystine remaining in the supernatant. This typically involves transferring the diluted supernatant to a 96-well plate and measuring the absorbance or fluorescence with a microplate reader.

-

Data Analysis

-

Calculate the concentration of soluble L-cystine for each this compound concentration and the controls.

-

Plot the concentration of soluble L-cystine against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that results in a 50% inhibition of L-cystine crystallization.[8]

Data Presentation

The following table presents example data from an L-cystine crystallization inhibition assay with this compound.

| This compound Concentration (nM) | Log [this compound] | Soluble L-cystine (mM) | % Inhibition |

| 0 (Control) | - | 0.85 | 0 |

| 1 | 0 | 1.15 | 15 |

| 10 | 1 | 1.85 | 50 |

| 50 | 1.7 | 2.50 | 82.5 |

| 100 | 2 | 2.80 | 97.5 |

| 500 | 2.7 | 2.85 | 100 |

Note: The % inhibition is calculated relative to the range between the no-inhibitor control and the maximum soluble L-cystine concentration achieved with the highest inhibitor concentration.

From this data, the EC50 for this compound is determined to be approximately 10 nM, which is in line with the reported potency of 59.8 nM in some studies.[5][6][7]

Visualizations

Experimental Workflow

Caption: Workflow for the in-vitro L-cystine crystallization inhibition assay.

Conceptual Mechanism of this compound Action

Caption: this compound acts as a molecular imposter to inhibit L-cystine crystal growth.

Conclusion

The described in-vitro L-cystine crystallization inhibition assay provides a robust and reproducible method for evaluating the potency of inhibitors like this compound. This protocol is essential for the preclinical assessment of potential therapeutics for cystinuria and can be adapted for high-throughput screening of new chemical entities. The high potency of this compound in this assay underscores its potential as a valuable agent in the management of this challenging disease.

References

- 1. surf.rutgers.edu [surf.rutgers.edu]

- 2. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystinuria: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 4. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LH-708 | 1616757-93-7 | Benchchem [benchchem.com]

- 8. Development of convenient crystallization inhibition assays for structure-activity relationship studies in the discovery of crystallization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Evaluating the Efficacy of LH708 in a Preclinical Slc3a1 Knockout Mouse Model of Cystinuria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystinuria is a rare, inherited autosomal recessive disorder characterized by the impaired reabsorption of cystine and dibasic amino acids (ornithine, lysine, arginine) in the renal proximal tubules.[1] This defect is primarily caused by mutations in the SLC3A1 or SLC7A9 genes, which encode the two subunits (rBAT and b⁰,⁺AT, respectively) of the b⁰,⁺ amino acid transporter.[2][3] The resulting high concentration of cystine in the urine, which is poorly soluble at physiological pH, leads to crystallization and the formation of recurrent kidney stones (urolithiasis).[4][5] These stones can cause severe pain, urinary tract infections, and, over time, chronic kidney disease.[1][6]

Current management strategies for cystinuria include increasing fluid intake to dilute the urine, dietary modifications (low sodium and animal protein), and urine alkalinization to improve cystine solubility.[7][8][9] For more severe cases, thiol-based drugs like tiopronin (B1683173) and D-penicillamine are used, but their effectiveness can be limited by significant side effects and poor patient compliance.[4][10]

The Slc3a1 knockout mouse model provides a valuable tool for studying Type A cystinuria and evaluating novel therapeutic agents. These mice lack a functional rBAT subunit, leading to excessive urinary cystine excretion, crystalluria, and spontaneous stone formation that closely mimics the human phenotype.[11][12]

LH708 (L-cystine bis(Nʹ-methylpiperazide)) is an investigational compound that represents a novel therapeutic approach.[2][6][13] Instead of altering urine chemistry, this compound acts as a potent inhibitor of L-cystine crystallization.[14][15] It is thought to function as a "molecular imposter," binding to the surface of growing cystine crystals and disrupting the lattice formation, thereby preventing the development of stones.[15] Studies have demonstrated the efficacy of this compound in preventing stone formation in the Slc3a1 knockout mouse model.[2][6]

This document provides detailed protocols for evaluating the in vivo efficacy of this compound using the Slc3a1 knockout mouse model, including methods for drug administration, sample collection, and endpoint analysis.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the pathophysiology of Type A cystinuria and the proposed mechanism of action for this compound. In a healthy kidney, the rBAT/b⁰,⁺AT transporter reabsorbs cystine from the glomerular filtrate. In Slc3a1 knockout mice, the absence of the rBAT subunit leads to a non-functional transporter, causing cystine to accumulate in the urine. This supersaturation leads to nucleation, crystal growth, and aggregation, ultimately forming stones. This compound intervenes by directly inhibiting the crystal growth phase.

Experimental Design and Workflow

A typical preclinical efficacy study involves treating Slc3a1 knockout mice with this compound over several weeks and comparing the outcomes to a vehicle-treated control group. Key endpoints include urinary cystine concentration, cystine crystal volume, and bladder stone formation.

Protocols

Protocol 1: Animal Husbandry and Dosing

-

Animals : Male Slc3a1 knockout mice (e.g., on a C57BL/6 background), aged 8-10 weeks at the start of the study. Male mice are typically used due to their higher penetrance and earlier onset of stone formation compared to females.[6]

-

Housing : House mice individually in standard ventilated cages with ad libitum access to standard chow and water. Maintain a 12-hour light/dark cycle.

-

Acclimatization : Allow a minimum of one week for acclimatization to the facility before any procedures.

-

This compound Preparation : Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Prepare fresh daily or according to compound stability data.

-

Dosing : Administer this compound or vehicle via oral gavage (p.o.) once daily at the designated dose volumes (e.g., 10 mL/kg). Dosing should occur at the same time each day for the duration of the study (e.g., 4-8 weeks).

Protocol 2: 24-Hour Urine Collection and Analysis

-

Metabolic Cages : Place individual mice into metabolic cages designed for the separation of urine and feces. Ensure free access to food and water.

-

Collection Period : Acclimate mice to the cages for 24 hours, then collect urine over the subsequent 24-hour period. To prevent sample degradation, collection tubes can be placed on ice.

-

Sample Processing : At the end of the collection period, measure the total urine volume. Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet cystine crystals and other debris.

-

Crystal Analysis :

-

Carefully aspirate the supernatant for cystine concentration analysis.

-

Resuspend the crystal pellet in a known volume of a suitable buffer.

-

Analyze the resuspended pellet using a particle counter or by light microscopy with a hemocytometer to determine the total crystal volume and size distribution.

-

-

Cystine Concentration Analysis :

-

The supernatant can be analyzed for soluble cystine concentration using High-Performance Liquid Chromatography (HPLC) or a commercial colorimetric assay kit.

-

Store urine supernatants at -80°C until analysis.

-

Protocol 3: Necropsy and Stone Analysis

-

Euthanasia : At the study endpoint, euthanize mice according to approved institutional animal care and use committee (IACUC) guidelines (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Bladder and Kidney Collection : Perform a laparotomy and carefully excise the bladder and both kidneys.

-

Stone Identification :

-

Gently open the bladder and inspect for the presence of stones.

-

Record the number of stones and their total wet weight.

-

Stones can be photographed and analyzed for composition using Fourier-transform infrared spectroscopy (FTIR) to confirm they are cystine-based.

-

-

Histology : Fix one kidney and the bladder in 10% neutral buffered formalin for at least 24 hours for subsequent paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin, H&E) to assess for crystal deposition and tissue damage.

Hypothetical Data Presentation

The following tables represent expected outcomes from a 6-week efficacy study of this compound in Slc3a1 knockout mice.

Table 1: Effects of this compound on Urinary Parameters

| Treatment Group (n=12) | 24h Urine Volume (mL) | Urinary Cystine (µg/mL) | Cystine Crystal Volume (µm³/mL) |

| Vehicle Control | 1.8 ± 0.3 | 1250 ± 180 | 8.5 x 10⁶ ± 2.1 x 10⁶ |

| This compound (10 mg/kg) | 1.9 ± 0.4 | 1225 ± 210 | 3.2 x 10⁶ ± 1.5 x 10⁶ |

| This compound (30 mg/kg) | 1.7 ± 0.3 | 1280 ± 195 | 0.9 x 10⁶ ± 0.5 x 10⁶ ** |

| Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Table 2: Effects of this compound on Bladder Stone Formation

| Treatment Group (n=12) | Incidence of Stones (%) | Number of Stones per Mouse | Total Stone Mass (mg) |

| Vehicle Control | 83.3% (10/12) | 2.1 ± 1.5 | 15.4 ± 8.2 |

| This compound (10 mg/kg) | 33.3% (4/12) | 0.5 ± 0.8 * | 3.1 ± 2.5 ** |

| This compound (30 mg/kg) | 8.3% (1/12) ** | 0.1 ± 0.3 ** | 0.2 ± 0.5 ** |

| Data are presented as Mean ± SD for mice with stones. *p < 0.05, *p < 0.01 vs. Vehicle Control. |

Summary of Expected Results: As shown in the hypothetical data, this compound is not expected to significantly alter urine volume or the concentration of soluble cystine, consistent with its mechanism of action as a crystallization inhibitor rather than a transport modulator. However, treatment with this compound is expected to cause a dose-dependent and statistically significant reduction in the volume of cystine crystals in the urine. This translates to a profound decrease in the incidence, number, and total mass of bladder stones, demonstrating the potential efficacy of this compound as a preventative therapy for cystinuria.

References

- 1. Cystinuria: An Overview of Diagnosis and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC3A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Current Management Strategies for Cystinuria - American Urological Association [auanews.net]

- 5. auanews.net [auanews.net]

- 6. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cystinuria Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]

- 8. Treatment - International Cystinuria Foundation [cystinuria.org]

- 9. beaumont-drupal-app.nicerock-5679d420.southafricanorth.azurecontainerapps.io [beaumont-drupal-app.nicerock-5679d420.southafricanorth.azurecontainerapps.io]

- 10. Cystinuria: genetic aspects, mouse models, and a new approach to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arestyrurj.libraries.rutgers.edu [arestyrurj.libraries.rutgers.edu]

- 12. An Animal Model of Type A Cystinuria Due to Spontaneous Mutation in 129S2/SvPasCrl Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LH-708 | C16H32N6O2S2 | CID 76072165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. LH-708 | 1616757-93-7 | Benchchem [benchchem.com]

Application Notes and Protocols for Administering LH708 in Animal Models of Cystinuria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is a rare genetic disorder characterized by the impaired reabsorption of cystine in the kidneys, leading to high concentrations of this amino acid in the urine.[1][2][3] This supersaturation results in the crystallization of cystine and the formation of recurrent kidney stones.[1][2][3] L-cystine diamides, such as LH708 (L-cystine bis(N'-methylpiperazide)), represent a promising therapeutic approach by inhibiting the growth of cystine crystals.[4][5][6][7] Preclinical studies in animal models, particularly the Slc3a1 knockout mouse model of cystinuria, have demonstrated the in vivo efficacy and favorable safety profile of this compound.[3][8][9]

These application notes provide detailed protocols for the administration of this compound in animal models of cystinuria, along with a summary of key quantitative data from preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate this compound and similar compounds for the treatment of cystinuria.

Data Presentation

Efficacy of this compound in Slc3a1 Knockout Mice

| Treatment Group | Dosage | Duration | Incidence of Stone Formation | Reference |

| This compound | 150 µmol/kg/day (oral gavage) | 60 days | 26% of mice formed stones | [10] |

| Water (Control) | N/A | 60 days | 75% of mice formed stones | [10] |

| This compound | Not specified | 4 weeks | 14% of mice with stones | [10] |

| L-CDME (Control) | Not specified | 4 weeks | 50% of mice with stones | [10] |

Pharmacokinetics of this compound in Slc3a1 Knockout Mice

| Parameter | Value | Route of Administration | Dosage | Reference |

| Plasma Half-life | ~10 minutes | Intravenous (IV) and Oral | 150 µmol/kg (single dose) | [10] |

| Oral Bioavailability (Combined parent & metabolite) | Not explicitly quantified in the provided search results | Oral | 150 µmol/kg | [11] |

| Major Metabolite | LH1727 (mixed disulfide) | IV and Oral | 150 µmol/kg | [1][12] |

| Urine Concentration (24h post-dose) | Higher concentration of this compound compared to LH1727 | IV and Oral | 150 µmol/kg | [1][10] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a solution or suspension of this compound suitable for oral gavage and intravenous injection in mice.

Materials:

-

This compound powder

-

Sterile saline solution (0.9% NaCl)

-

Vehicle (e.g., sterile water, saline, or a suitable vehicle for enhancing solubility if required)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (for IV administration)

Procedure:

-

Determine the required concentration: Based on the desired dosage (e.g., 150 µmol/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization:

-

For Oral Gavage: Add the calculated volume of sterile saline or water to the tube. Vortex thoroughly to dissolve the compound. If solubility is an issue, a suitable vehicle may be used. Sonication can be employed to aid dissolution.

-

For Intravenous Injection: Prepare the this compound solution in sterile saline. Ensure complete dissolution.

-

-

Sterilization (for IV administration): Filter the this compound solution through a sterile 0.22 µm syringe filter into a sterile tube to ensure sterility before injection.

-

Storage: Prepare the formulation fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Administration of this compound via Oral Gavage in Mice

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, with a ball tip)

-

Syringe (e.g., 1 mL)

-

Animal restraint device (optional)

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Dose Preparation: Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

-

Gavage Needle Insertion:

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it. The ball tip helps prevent entry into the trachea.

-

If any resistance is met or the animal shows signs of distress (e.g., gasping), withdraw the needle and re-attempt.

-

-

Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly administer the this compound solution.

-

Withdrawal: After administration, gently and smoothly withdraw the gavage needle.

-

Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress.

Protocol 3: Administration of this compound via Intravenous Injection in Mice

Objective: To deliver this compound directly into the systemic circulation for pharmacokinetic studies.

Materials:

-

Sterile this compound formulation

-

Insulin syringe with a fine-gauge needle (e.g., 27-30 gauge)

-

Mouse restrainer

-

Heat lamp or warm water bath

Procedure:

-

Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (around 45°C) for a short period to dilate the lateral tail veins.

-

Restraint: Place the mouse in a suitable restrainer, leaving the tail accessible.

-